Probarbital sodium
Overview
Description
Probarbital Sodium: is a barbiturate derivative that has been used primarily as a sedative and anticonvulsant. It is a central nervous system depressant that works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its long-lasting effects and is used in the treatment of various types of seizures, except for absence seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Probarbital Sodium can be synthesized by reacting phenobarbital with sodium hydroxide in a suitable solvent such as acetone. The reaction involves dissolving phenobarbital and sodium hydroxide in acetone, followed by the removal of the solvent to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) is common for quality control and to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Probarbital Sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the barbiturate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced forms of the barbiturate ring.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Scientific Research Applications
Probarbital Sodium has a wide range of applications in scientific research:
Mechanism of Action
Probarbital Sodium exerts its effects by enhancing the activity of GABA at the GABA-A receptors. This leads to an increase in synaptic inhibition, which elevates the seizure threshold and reduces the spread of seizure activity in the brain. Additionally, this compound may inhibit calcium channels, resulting in a decrease in excitatory neurotransmitter release .
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties but a different duration of action.
Pentobarbital: A short-acting barbiturate used primarily for sedation and anesthesia.
Sodium Valproate: An anticonvulsant that works through different mechanisms, including the inhibition of sodium channels and enhancement of GABAergic activity
Uniqueness: Probarbital Sodium is unique in its long duration of action and its specific use in treating various types of seizures. Unlike some other barbiturates, it is not commonly used for sedation or anesthesia, making it more specialized for anticonvulsant therapy .
Properties
IUPAC Name |
sodium;5-ethyl-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.Na/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSKSIAEUKJIK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143-82-8 | |
Record name | Probarbital sodium [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROBARBITAL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA0W423G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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